REACTION_CXSMILES
|
[CH3:1][OH:2].[C:3]([CH:7]=[C:8]([F:10])[F:9])([F:6])([F:5])[F:4]>C(OOC(C)(C)C)(C)(C)C>[C:3]([CH2:7][C:8]([CH2:1][OH:2])([F:10])[F:9])([F:6])([F:5])[F:4]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.95 g
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Name
|
quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
57.9 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)C=C(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Under nitrogen, into a quartz reactor equipped with a dry-ice condenser
|
Type
|
ADDITION
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Details
|
was added drop-wise via a dry-ice condenser (−78° C.) over a period of ˜5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
while being irradiated at 254 nm
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was irradiated for additional hour
|
Type
|
CONCENTRATION
|
Details
|
Then the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue (˜65 g) was mixed well with 120 mL aq. Na2SO3 (20%)
|
Type
|
CUSTOM
|
Details
|
separated the lower layer
|
Type
|
WASH
|
Details
|
washed with brine (40 mL)
|
Type
|
DISTILLATION
|
Details
|
The crude product was then distilled under reduced pressure (24-28 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)CC(F)(F)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |